molecular formula C21H18Cl3F3N4O2 B3000601 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide CAS No. 338748-88-2

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide

Cat. No. B3000601
M. Wt: 521.75
InChI Key: IQXDJOHJAKDDPL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an amide group, and a trifluoromethyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name. The presence of a pyridine ring, an amide group, and a trifluoromethyl group can be inferred from the name .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

Research on similar compounds has revealed insights into hydrogen bonding and crystal structures. For instance, Kubicki et al. (2000) studied the crystal structures of three anticonvulsant enaminones, revealing that the cyclohexene rings adopt sofa conformations and highlighting the role of hydrogen bonding in the formation of molecular chains (Kubicki, Bassyouni, & Codding, 2000).

Synthesis of Novel Pyrido and Pyrimidines

The synthesis of novel compounds with pyrido and pyrimidine structures has been a significant area of research. Bakhite, Al-Sehemi, and Yamada (2005) synthesized novel pyrido and thieno derivatives, highlighting the versatility of these compounds in creating fused systems (Bakhite, Al-Sehemi, & Yamada, 2005).

Antibacterial Activity

The study of antibacterial properties in related compounds has been explored. Anusevičius et al. (2014) demonstrated that certain compounds exhibited weak antibacterial activity, indicating the potential of these molecules in medical applications (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).

Potential Antihypertensive Activity

Kumar and Mashelker (2006) synthesized compounds expected to have antihypertensive activity, demonstrating the relevance of these compounds in addressing cardiovascular diseases (Kumar & Mashelker, 2006).

Anti-inflammatory and Anti-microbial Activities

Compounds with similar structures have shown promising results in anti-inflammatory and anti-microbial activities. A.S. Dongarwar et al. (2011) synthesized derivatives that were screened for these activities, indicating the potential for these compounds in treating infections and inflammation (A.S. Dongarwar, Wanjari, Nema, Katolkar, Turaskar, & Nimbekar, 2011).

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the interesting functional groups present in this compound, it could be a valuable subject for research in organic chemistry .

properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-N-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl3F3N4O2/c1-11-14(20(33)30-17-4-2-13(22)9-15(17)23)3-5-18(32)31(11)7-6-28-19-16(24)8-12(10-29-19)21(25,26)27/h2,4,8-10H,3,5-7H2,1H3,(H,28,29)(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXDJOHJAKDDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC(=O)N1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl3F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide

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